molecular formula C29H47N5O11S B3098342 18-Biotinamino-17-oxo-4,7,10,13-tetraoxa-16-azaicosan-1-oic acid succinimidyl ester CAS No. 1334172-61-0

18-Biotinamino-17-oxo-4,7,10,13-tetraoxa-16-azaicosan-1-oic acid succinimidyl ester

Cat. No.: B3098342
CAS No.: 1334172-61-0
M. Wt: 673.8 g/mol
InChI Key: PVJHJVSTNKPWMS-PRYZCRMLSA-N
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Description

18-Biotinamino-17-oxo-4,7,10,13-tetraoxa-16-azaicosan-1-oic acid succinimidyl ester is a biotinylated compound commonly used in biochemical research. It is known for its ability to selectively bind to avidin, streptavidin, and NeutrAvidin proteins, making it a valuable tool in various scientific applications.

Mechanism of Action

Target of Action

The primary targets of NHS-PEG4-biotinidase resistant biotin are proteins , antibodies , and other primary amine-containing macromolecules . These targets play a crucial role in various biological processes, including immune response, signal transduction, and cellular function.

Mode of Action

NHS-PEG4-biotinidase resistant biotin interacts with its targets through a process known as biotinylation . The compound contains an N-hydroxysuccinimide (NHS) ester, which reacts specifically and efficiently with primary amino groups (-NH2), such as the side-chain of lysine (K) residues and the N-terminus of each polypeptide . This reaction forms stable amide bonds, effectively labeling the target molecule with biotin .

Biochemical Pathways

The biotinylation of proteins and other macromolecules affects various biochemical pathways. Biotinylated proteins can be detected or purified using avidin, streptavidin, or NeutrAvidin Products . This allows for the study of protein expression and regulation, differentiation of plasma membrane proteins from those localized to organelle membranes, and distribution of membrane proteins in polarized epithelial cells .

Pharmacokinetics

The pharmacokinetic properties of NHS-PEG4-biotinidase resistant biotin are largely influenced by its polyethylene glycol (PEG) spacer. This hydrophilic PEG spacer imparts water solubility to the biotinylated molecule, enhancing its bioavailability . .

Result of Action

The result of NHS-PEG4-biotinidase resistant biotin’s action is the efficient labeling of target molecules with biotin. This labeling allows for the detection and purification of these molecules, facilitating their study in various biological contexts . Furthermore, the biotin group is relatively small, allowing biotinylated proteins to typically retain their biological activity .

Action Environment

The action of NHS-PEG4-biotinidase resistant biotin is influenced by environmental factors such as pH and solvent conditions. The NHS ester reacts efficiently with primary amino groups in pH 7-9 buffers . Therefore, only primary amines exposed on the surface will be biotinylated with NHS-PEG4-Biotin as long as the cell remains intact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from biotin and PEG (polyethylene glycol) derivatives. The key steps involve the activation of biotin with succinimidyl ester and the subsequent conjugation to PEG molecules under controlled reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and purification systems to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the compound, typically involving the removal of oxygen atoms.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or osmium tetroxide.

  • Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions often require strong bases or nucleophiles.

Major Products Formed:

  • Oxidation can produce carboxylic acids or ketones.

  • Reduction can yield alcohols or amines.

  • Substitution can result in the formation of various derivatives depending on the substituent used.

Scientific Research Applications

This compound is widely used in scientific research due to its biotin moiety, which allows for specific binding interactions. Applications include:

  • Chemistry: Used as a linker in chemical synthesis to attach biotin to other molecules.

  • Biology: Employed in affinity chromatography to purify proteins and other biomolecules.

  • Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomarkers.

  • Industry: Applied in the development of biotinylated products for various industrial processes.

Comparison with Similar Compounds

  • Biotin-PEG(4)-NHS: Another biotinylated compound used in similar applications.

  • Biotin-PEG(2)-NHS: A shorter PEG chain variant of the compound.

Uniqueness: 18-Biotinamino-17-oxa-16-azaicosan-1-oic acid succinimidyl ester stands out due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG variants. This makes it more suitable for certain applications where increased molecular mobility is beneficial.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47N5O11S/c1-2-20(31-23(35)6-4-3-5-22-27-21(19-46-22)32-29(40)33-27)28(39)30-10-12-42-14-16-44-18-17-43-15-13-41-11-9-26(38)45-34-24(36)7-8-25(34)37/h20-22,27H,2-19H2,1H3,(H,30,39)(H,31,35)(H2,32,33,40)/t20?,21-,22-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJHJVSTNKPWMS-PRYZCRMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N5O11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101099287
Record name 4,7,10,13-Tetraoxa-16,19-diazatetracosanoic acid, 18-ethyl-24-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334172-61-0
Record name 4,7,10,13-Tetraoxa-16,19-diazatetracosanoic acid, 18-ethyl-24-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334172-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-16,19-diazatetracosanoic acid, 18-ethyl-24-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-17,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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